molecular formula C20H18N4O2 B2876766 N-{[4-(benzyloxy)phenyl](cyano)methyl}-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1311571-85-3

N-{[4-(benzyloxy)phenyl](cyano)methyl}-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2876766
CAS No.: 1311571-85-3
M. Wt: 346.39
InChI Key: NGILRBFNWJZITA-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a benzyloxyphenyl group, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(benzyloxy)phenylmethyl}-1H-pyrazole-4-carboxamide
  • N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-imidazole-4-carboxamide
  • N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-triazole-4-carboxamide

Uniqueness

N-{4-(benzyloxy)phenylmethyl}-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-24-13-17(12-22-24)20(25)23-19(11-21)16-7-9-18(10-8-16)26-14-15-5-3-2-4-6-15/h2-10,12-13,19H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGILRBFNWJZITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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